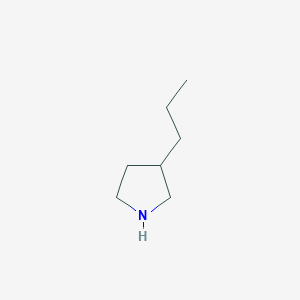

3-丙基吡咯烷

描述

Synthesis Analysis

The synthesis of 3-Propylpyrrolidine and its derivatives involves various strategies, including modification of the pyrrolidine ring, intramolecular and intermolecular cyclization of unsaturated acyclic precursors, and routes starting from corresponding succinic acids. Notably, optically active 3-ethyl and 3-n-propylpyrrolidine have been prepared through independent routes from their corresponding succinic acids, with the absolute configurations assigned through evaluation of the optical rotation and degree of racemization (Bettoni, Cellucci, & Berardi, 1980).

Molecular Structure Analysis

The molecular structure of 3-Propylpyrrolidine, like other pyrrolidines, features a five-membered ring with one nitrogen atom. The presence of the propyl group at the 3-position introduces specific steric and electronic effects that influence the compound's reactivity and physical properties. Structural investigations have been facilitated by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography, providing insights into the tautomerism and stereochemistry of 3-Propylpyrrolidine and related compounds (Nolte, Steyn, & Wessels, 1980).

Chemical Reactions and Properties

3-Propylpyrrolidine participates in various chemical reactions, showcasing its versatility as a synthetic intermediate. It has been used in the synthesis of dopaminergic agonists, illustrating its potential in creating compounds with specific biological activities (Crider, Hemdi, Hassan, & Fahn, 1984). Additionally, its reactivity has been explored in the synthesis of N-substituted-3-arylpyrrolidines, indicating its utility in targeting specific neurotransmitter receptors (Ahn et al., 1999).

科学研究应用

Dopamine Autoreceptor Antagonists: 通过钯催化芳基化合成的3-芳基吡咯烷显示出作为多巴胺自受体拮抗剂的潜力。这一发现对多巴胺系统的潜在治疗具有重要意义 (Sonesson et al., 1997)。

生物物理和生物医学研究应用: 制备3-羧基-2,2,5,5-四乙基吡咯烷-1-氧基,这是一种抗还原的carboxy-Proxyl类似物,对于创建稳定的自旋标记和生物物理和生物医学研究探针至关重要 (Dobrynin et al., 2021)。

多巴胺激动剂: 化合物3-(3,4-二羟基苯基)-1-正丙基吡咯烷盐酸盐作为多巴胺激动剂,其持续时间比阿波吗啡长,尽管效力较低 (Crider et al., 1984)。

5-羟色胺1A受体配体: N-[(N-糖基)丁基]吡咯烷已被确认为有效且选择性的5-羟色胺1A受体配体,可能用作抗焦虑和抗抑郁药物 (Ahn et al., 1999)。

抗惊厥活性: 某些3-氨基吡咯显示出显著的抗惊厥活性,以频率依赖的方式阻断钠通道,且具有最小的神经毒性。这突显了它们在治疗惊厥性疾病中的潜力 (Unverferth et al., 1998)。

神经保护药物: 通过某些衍生物激活II类代谢型谷氨酸受体足以保护神经元免受兴奋毒性退化,表明它们作为神经保护药物的潜力 (Battaglia et al., 1998)。

合成Melophlin家族: 一种有效的制备3-酰基四环酸的方法使得合成类似melophlin A、B、C和G的化合物成为可能,展示了3-丙基吡咯烷衍生物在化学合成中的多功能性 (Schobert & Jagusch, 2005)。

探测细胞内氧化还原状态: 与正常组织相比,某些衍生物在肿瘤中对亚硝基化合物的优先还原提供了一种评估细胞内氧化还原状态的无创方法,这在癌症研究中至关重要 (Hyodo et al., 2006)。

安全和危害

The safety information for 3-Propylpyrrolidine indicates that it is dangerous. The hazard statements include H226, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

未来方向

Pyrrolidine, the core structure in 3-Propylpyrrolidine, is a versatile scaffold in drug discovery. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the study of compounds like 3-Propylpyrrolidine could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

3-propylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-3-7-4-5-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFKEXKTXWGBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505626 | |

| Record name | 3-Propylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propylpyrrolidine | |

CAS RN |

116632-47-4 | |

| Record name | 3-Propylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

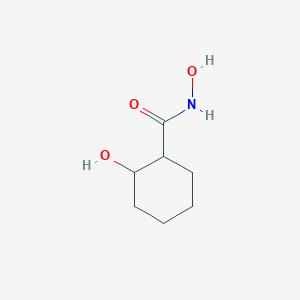

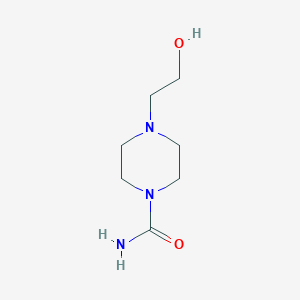

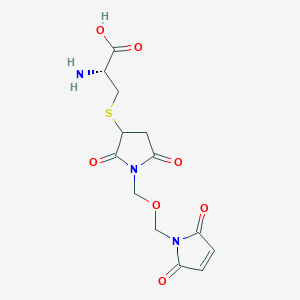

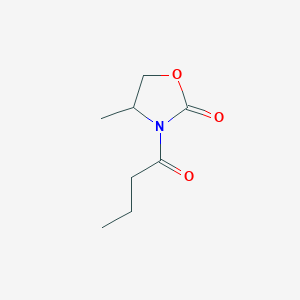

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。